molecular formula C3H6ClF3N2 B3011703 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride CAS No. 2107-06-4

2,2,2-Trifluoro-N-methylacetimidamide hydrochloride

Cat. No.: B3011703
CAS No.: 2107-06-4
M. Wt: 162.54
InChI Key: RIFDRDACUFAJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-N-methylacetimidamide hydrochloride is a chemical compound with the molecular formula C3H6ClF3N2. It is known for its unique properties due to the presence of trifluoromethyl and imidamide groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CF3C(=NH)Cl+CH3NH2CF3C(=NH)N(CH3)HCl\text{CF}_3\text{C(=NH)Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CF}_3\text{C(=NH)N(CH}_3\text{)} \cdot \text{HCl} CF3​C(=NH)Cl+CH3​NH2​→CF3​C(=NH)N(CH3​)⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-methylacetimidamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The imidamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Typically carried out using aqueous acid or base solutions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are trifluoroacetic acid and methylamine.

Scientific Research Applications

2,2,2-Trifluoro-N-methylacetimidamide hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: Used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-methylacetimidamide hydrochloride involves its interaction with molecular targets through its trifluoromethyl and imidamide groups. These interactions can affect various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N,N-dimethylacetamide
  • N-Methyl-2,2,2-trifluoroacetamide

Uniqueness

2,2,2-Trifluoro-N-methylacetimidamide hydrochloride is unique due to its specific combination of trifluoromethyl and imidamide groups, which confer distinct chemical and physical properties compared to similar compounds. This uniqueness makes it particularly useful in specialized research applications.

Properties

IUPAC Name

2,2,2-trifluoro-N'-methylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N2.ClH/c1-8-2(7)3(4,5)6;/h1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFDRDACUFAJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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